molecular formula C17H15BrN4O2S B6071252 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

Cat. No. B6071252
M. Wt: 419.3 g/mol
InChI Key: ODPXAXKJOKJOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazole compound is responsible for its various pharmacological activities . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to the low toxicity and high in vivo stability of these compounds .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide has been reacted with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine to afford the corresponding 1,3,4-thiadiazole derivatives .

Safety and Hazards

While 1,3,4-thiadiazole derivatives are generally considered to have low toxicity, the safety and hazards associated with a specific compound will depend on its exact structure . Therefore, it’s important to handle these compounds with care and to follow all relevant safety guidelines.

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds are of considerable interest for the development of new therapeutic agents . Future research will likely focus on synthesizing new derivatives with improved potency and selectivity, as well as better understanding the mechanisms of action of these compounds .

properties

IUPAC Name

1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-24-14-9-7-13(8-10-14)19-16(23)20-17-22-21-15(25-17)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPXAXKJOKJOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.